A Technical Guide to the Physicochemical Properties of Substituted Bromo-Fluoro-Nitrobenzotrifluorides: A Keystone for Drug Discovery
A Technical Guide to the Physicochemical Properties of Substituted Bromo-Fluoro-Nitrobenzotrifluorides: A Keystone for Drug Discovery
Abstract: This guide provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and strategic importance of substituted bromo-fluoro-nitrobenzotrifluorides. These molecules represent a critical class of building blocks in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a highly sought-after pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The addition of bromo, fluoro, and nitro functionalities provides versatile synthetic handles and modulates the electronic properties of the aromatic scaffold, enabling the construction of complex and potent therapeutic agents.[1][2]
While specific experimental data for 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is not extensively available in public-domain literature, this guide will leverage data from closely related structural isomers to establish a framework for its characterization and application. We will delve into the core physicochemical properties, detail the essential analytical workflows for structural verification and purity assessment, and contextualize its significance through its role in the synthesis of targeted therapies.
The Benzotrifluoride Scaffold: A Pillar of Modern Chemistry
The benzotrifluoride moiety is a privileged structure in drug development. The unique properties of the trifluoromethyl group, a strong electron-withdrawing substituent, confer significant advantages:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[1]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of Acidity/Basicity: By withdrawing electron density, the -CF3 group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and affecting its solubility and receptor interactions.
-
Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a target protein.
The strategic placement of bromine, fluorine, and nitro groups further enhances the utility of this scaffold. These substituents serve as reactive sites for a wide array of synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and reductions, making them invaluable intermediates.[1][3]
Core Physicochemical Properties: An Isomeric Comparison
Understanding the fundamental physicochemical properties of a chemical intermediate is paramount for process development, safety, and formulation. The following table summarizes known properties of key structural isomers, providing a predictive baseline for 3-Bromo-4-fluoro-5-nitrobenzotrifluoride.
| Property | 3-Bromo-5-nitrobenzotrifluoride | 4-Bromo-3-nitrobenzotrifluoride | 3-Bromo-4-fluorobenzotrifluoride |
| CAS Number | 630125-49-4[4] | 349-03-1[5] | 68322-84-9[6] |
| Molecular Formula | C₇H₃BrF₃NO₂[4] | C₇H₃BrF₃NO₂[5] | C₇H₃BrF₄[6] |
| Molecular Weight | 270.01 g/mol [4] | 270.00 g/mol [5] | 243.00 g/mol [6] |
| Appearance | Slightly pale yellow liquid[4] | Yellow liquid[7] | Colorless to light yellow liquid |
| Boiling Point | ~68 °C @ 0.71 mbar[8] | Not specified | 148-149 °C[6] |
| Melting Point | Not applicable (liquid)[4] | Not specified | Not specified |
| Density | 1.79 g/mL[4] | Not specified | 1.706 g/mL @ 25 °C[6] |
| Refractive Index | 1.51[4] | Not specified | n20/D 1.459[6] |
| Solubility | Insoluble in water; soluble in common organic solvents.[2] | Low water solubility.[7] | Not specified |
Causality Insight: The boiling point and density are primarily influenced by molecular weight and intermolecular forces. The presence of the heavy bromine atom and polar nitro group in the nitro-isomers contributes to a higher density compared to non-nitrated analogues. Solubility in organic solvents is expected for all variants due to the largely nonpolar nature of the substituted benzene ring.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of a complex intermediate like 3-Bromo-4-fluoro-5-nitrobenzotrifluoride requires a multi-pronged analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For 3-Bromo-4-fluoro-5-nitrobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for unambiguous assignment.
-
¹H NMR: Would confirm the presence and coupling patterns of the aromatic protons. For the related compound 1-bromo-3-nitro-5-trifluoromethylbenzene, signals are observed at δ 8.11, 8.45, and 8.58-8.59 ppm.[3]
-
¹⁹F NMR: This is crucial for fluorinated compounds. A signal corresponding to the -CF3 group would be expected, and its chemical shift would be influenced by the adjacent nitro group. Another distinct signal for the fluorine atom on the ring would also be present, with coupling to adjacent protons.[9]
Exemplary Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.
-
Vortex the tube gently to ensure a homogenous solution.
-
If necessary, filter the sample through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
MS provides definitive confirmation of molecular weight and can offer structural clues through fragmentation patterns.
-
Key Feature: The presence of a bromine atom results in a characteristic M/M+2 isotope pattern with an approximate 1:1 ratio, providing a clear diagnostic marker.[10]
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this.
Exemplary Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).
-
Utilize a temperature program to separate the components, for instance, starting at 50°C and ramping to 250°C at 10°C/min.
-
Acquire mass spectra using Electron Ionization (EI) mode.
-
Analyze the resulting chromatogram for retention time and the mass spectrum for the parent ion (M+) and the characteristic bromine isotope pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.
-
Expected Peaks:
-
C-F stretches (for -CF₃): Strong absorptions typically in the 1100-1350 cm⁻¹ region.[10]
-
NO₂ stretches: Two strong, characteristic bands around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).[10]
-
Aromatic C=C stretches: Multiple bands in the 1450-1620 cm⁻¹ region.[10]
-
C-Br stretch: Typically found in the lower wavenumber region (500-600 cm⁻¹).
-
Role as a Strategic Building Block in Synthesis
The true value of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride lies in its potential as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs). A prominent real-world example is the use of the closely related 3-Bromo-5-nitrobenzotrifluoride in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[1][3]
This synthetic pathway highlights the strategic utility of the functional groups:
-
The nitro group is readily reduced to an amine, which is a common nucleophile used to form amides or participate in coupling reactions.[1]
-
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.[1][3]
Safety and Handling
Substituted nitroaromatics require careful handling due to their potential toxicity and reactivity. The Safety Data Sheet (SDS) for any chemical is the primary source of handling information. Based on data from related isomers, the following hazards are anticipated.[7][11]
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful | Harmful if swallowed, in contact with skin, or if inhaled.[5][7][11] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves.[7][11] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[7][11] |
Storage and Handling Recommendations:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly sealed.[2][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing vapors or mist.[11]
Conclusion
While a complete, published dataset for 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is not readily compiled, a robust understanding of its physicochemical properties and reactivity can be confidently extrapolated from its structural isomers. Its architecture, combining the metabolically robust -CF3 group with three distinct and synthetically versatile functional groups (bromo, fluoro, nitro), marks it as a high-value intermediate for researchers in drug discovery and materials science. The analytical protocols and safety considerations outlined in this guide provide a comprehensive framework for the empirical characterization and safe handling of this potent chemical building block.
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